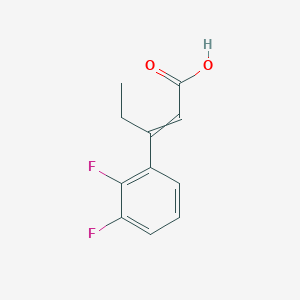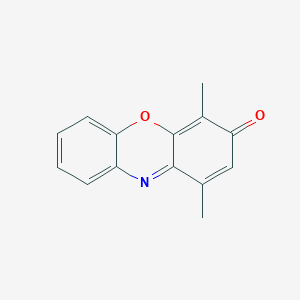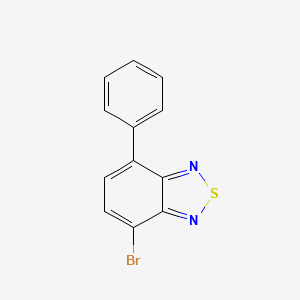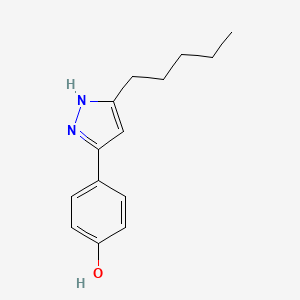
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cyclohexadienone moiety The presence of a pentyl group attached to the pyrazole ring further distinguishes it from other pyrazolones
Vorbereitungsmethoden
The synthesis of 4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of a pentyl-substituted hydrazine with a cyclohexadienone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from this reaction are reduced pyrazolone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or cyclohexadienone rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme functions and pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been explored for their anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced levels of reactive oxygen species and decreased cellular damage .
Vergleich Mit ähnlichen Verbindungen
4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one can be compared with other pyrazolone derivatives, such as 3-methyl-1-phenyl-2-pyrazolin-5-one and 1,3-dimethyl-5-pyrazolone. While these compounds share a similar core structure, the presence of different substituents on the pyrazole ring imparts unique chemical and biological properties to each compound. For instance, the pentyl group in this compound enhances its lipophilicity, making it more suitable for applications that require membrane permeability .
Eigenschaften
CAS-Nummer |
900500-80-3 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
4-(5-pentyl-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-12-10-14(16-15-12)11-6-8-13(17)9-7-11/h6-10,17H,2-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
KLCQWOFQWQGXNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=NN1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


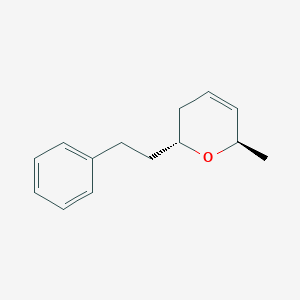
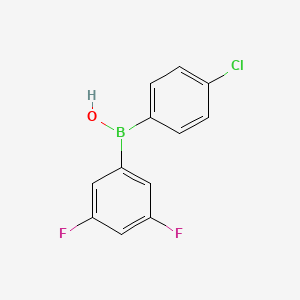
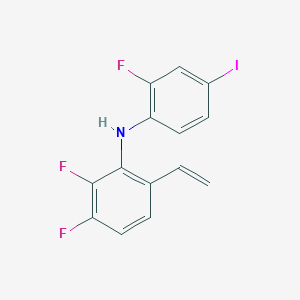
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
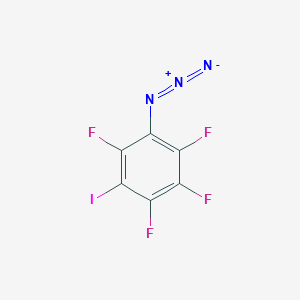
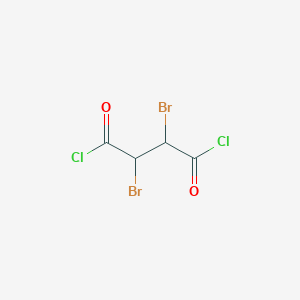
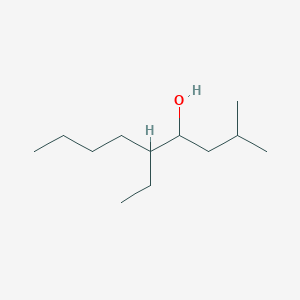

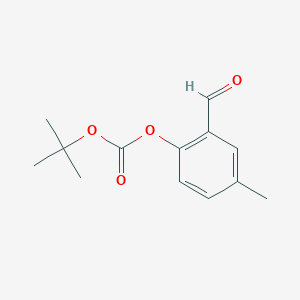
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
